3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
CAS No.: 5589-97-9
Cat. No.: VC2004628
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5589-97-9 |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)propanenitrile |
| Standard InChI | InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 |
| Standard InChI Key | ICIVXBSKIBYPHR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCC#N)C |
| Canonical SMILES | CC1=CC(=NN1CCC#N)C |
Introduction
Chemical Identity and Basic Properties
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile is identified by the CAS Registry Number 5589-97-9. This organic compound belongs to the class of pyrazole derivatives containing a nitrile functional group. It is recognized as a useful building block in chemical synthesis and research applications .
The basic identifying information for this compound is summarized in the table below:
| Property | Value |
|---|---|
| Chemical Name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile |
| CAS Number | 5589-97-9 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)propanenitrile |
| Synonyms | 1H-Pyrazole-1-propanenitrile, 3,5-dimethyl- |
The compound consists of a 3,5-dimethylpyrazole ring with a propanenitrile chain attached at the N1 position. This structural arrangement contributes to its unique chemical behavior and potential applications in various chemical processes .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is essential for its proper handling, storage, and application in research and industrial settings. The compound exhibits several notable properties that distinguish it from other pyrazole derivatives.
The compound's relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the nitrile group. Its moderate XLogP3-AA value of 0.7 indicates a balance between hydrophilic and hydrophobic properties, which could be advantageous for certain applications requiring moderate solubility in both polar and non-polar solvents .
Structural Characterization
The structural characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile provides essential information for its identification and analysis in research and industrial settings. Various spectroscopic and computational methods have been used to determine and confirm its structure.
Structural Representations
The compound can be represented through various chemical notations, as summarized below:
| Representation Type | Value |
|---|---|
| InChI | InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 |
| InChI Key | ICIVXBSKIBYPHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCC#N)C |
These standardized representations enable unambiguous identification of the compound across different chemical databases and literature sources .
Structural Features
The compound contains several key structural features:
-
A pyrazole ring with methyl substituents at positions 3 and 5
-
A propanenitrile chain attached to the N1 position of the pyrazole ring
-
Three nitrogen atoms, including two in the pyrazole ring and one in the nitrile group
The presence of the nitrile group at the end of the propyl chain provides a site for potential chemical transformations, making this compound valuable as a synthetic intermediate .
Applications and Uses
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile has several potential applications across different fields, though specific documented uses are somewhat limited in the available literature.
Chemical Research
The compound is primarily described as "a useful research chemical" in several sources . Its utility likely stems from its structural features that make it valuable as:
-
A building block for the synthesis of more complex molecules
-
An intermediate in the preparation of pharmaceutically relevant compounds
-
A precursor for functionalized pyrazole derivatives
The nitrile functional group provides a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and various cycloaddition reactions.
| Supplier | Catalog/Product Number | Quantity | Price (if available) |
|---|---|---|---|
| Matrix Scientific (via Sigma-Aldrich) | MAT196005350 | 500 mg | $478.65 |
| MolCore | MC646653 | Not specified | Not specified |
| BOC Sciences | BB000274 | Not specified | Not specified |
| Biosynth Carbosynth | FD116053 | 250 mg | $57.50 |
| Biosynth Carbosynth | FD116053 | 500 mg | $100.00 |
This commercial availability facilitates its use in various research applications .
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